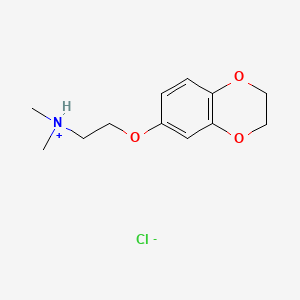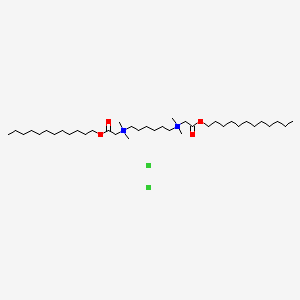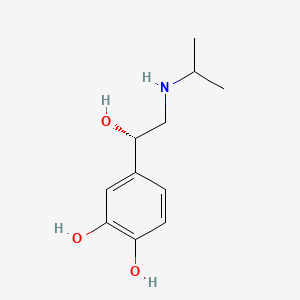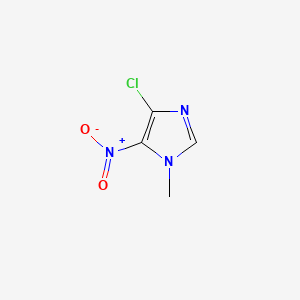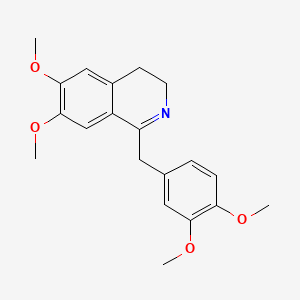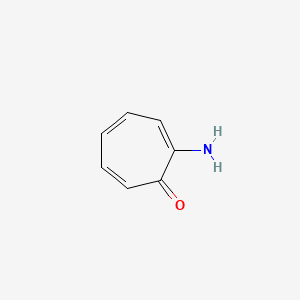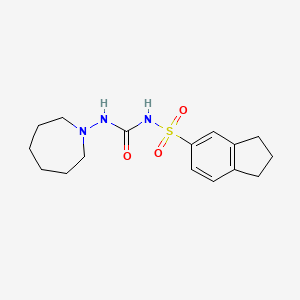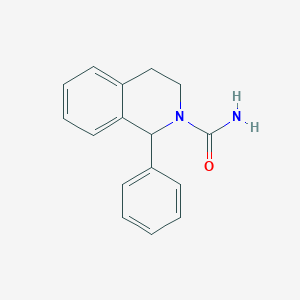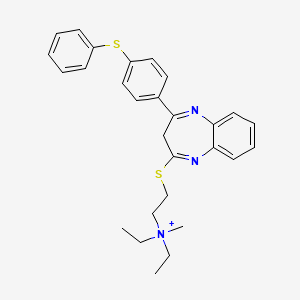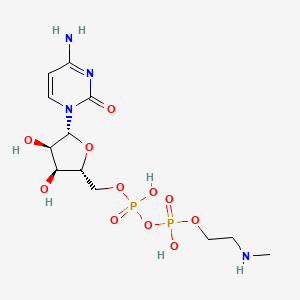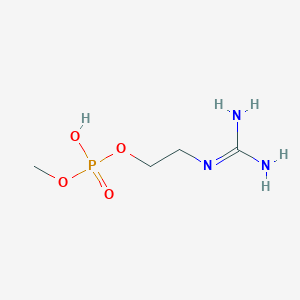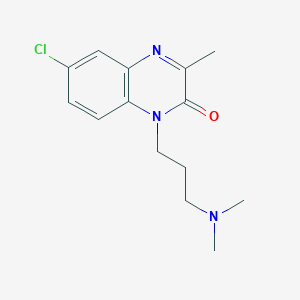
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one (DMCM) is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent antagonist of the GABA-A receptor, which is an important neurotransmitter receptor in the central nervous system. DMCM has been widely used in scientific research to investigate the mechanism of action of GABA-A receptors and their role in various physiological and pathological processes.
作用机制
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one acts as a competitive antagonist of the GABA-A receptor, which is an ionotropic receptor that mediates the inhibitory effects of the neurotransmitter GABA. By binding to the receptor, this compound prevents the binding of GABA and thereby blocks the inhibitory effects of the neurotransmitter. This leads to an increase in neuronal excitability and can result in various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. At low doses, this compound can enhance the release of dopamine and other neurotransmitters, leading to an increase in locomotor activity and other behavioral effects. At higher doses, this compound can cause convulsions, respiratory depression, and other toxic effects.
实验室实验的优点和局限性
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the GABA-A receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has several limitations as well. It can be toxic at high doses, which limits its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one and its effects on the GABA-A receptor. One area of interest is the role of this receptor in the development of addiction and other psychiatric disorders. This compound has been shown to affect the release of dopamine and other neurotransmitters, which are involved in reward pathways and addiction. Another area of interest is the development of new drugs that target the GABA-A receptor and its subunits, which could have therapeutic potential for various neurological and psychiatric disorders. Finally, further studies are needed to investigate the long-term effects of this compound on the central nervous system and its potential for neurotoxicity.
合成方法
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one can be synthesized by reacting 3-methylquinoxaline-2,4-dione with dimethylaminopropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified by recrystallization from a suitable solvent.
科学研究应用
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been extensively used in scientific research to study the role of GABA-A receptors in various physiological and pathological processes. It has been shown to be a potent antagonist of the GABA-A receptor, which is an important neurotransmitter receptor in the central nervous system. This compound has been used to investigate the mechanism of action of GABA-A receptors, their subunit composition, and their role in the regulation of synaptic plasticity, learning, and memory.
属性
IUPAC Name |
6-chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-10-14(19)18(8-4-7-17(2)3)13-6-5-11(15)9-12(13)16-10/h5-6,9H,4,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQXUPJAPJBPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907773 |
Source


|
| Record name | 6-Chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102582-79-6 |
Source


|
| Record name | 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102582796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

